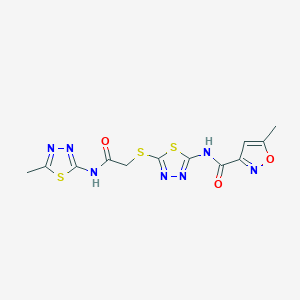
5-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H11N7O3S3 and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a novel synthetic derivative that combines multiple bioactive moieties, particularly the isoxazole and thiadiazole structures. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiadiazole and isoxazole rings. The synthetic route often employs methods such as cyclization reactions and thioether formation. For instance, derivatives of 1,3,4-thiadiazole have been synthesized using various amine and thioketone precursors to achieve high yields and purity .
Anticancer Activity
Research has highlighted the anticancer potential of compounds containing thiadiazole and isoxazole groups. In vitro studies have demonstrated that derivatives similar to the target compound exhibit significant cytotoxicity against various cancer cell lines such as Hep3B (hepatocellular carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. For example, a related compound showed an IC50 value of 0.084 mmol/L against MCF-7 cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (mmol/L) | Mechanism of Action |
|---|---|---|---|
| Compound 4y | MCF-7 | 0.084 ± 0.020 | Induction of apoptosis |
| Compound 4y | A549 | 0.034 ± 0.008 | Cell cycle arrest in G2/M phase |
| Compound 2d | Hep3B | Not specified | Reduction in alpha-fetoprotein secretion |
Antimicrobial Activity
Compounds featuring the thiadiazole moiety have also shown promising antimicrobial properties. For instance, derivatives tested against bacterial strains like Bacillus subtilis exhibited significant inhibition zones, indicating effective antimicrobial activity . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound TA9 | B. subtilis | Low μg/mL |
| Compound TA10 | E. coli | Moderate μg/mL |
Anti-inflammatory Activity
Some studies suggest that compounds with similar structural features can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.
Case Studies
In a recent study evaluating a series of thiadiazole derivatives, several compounds were identified as having potent anticancer activity with minimal cytotoxicity to normal cells . The study emphasized structure-activity relationships (SAR), indicating that modifications at specific positions on the thiadiazole ring significantly influenced biological activity.
属性
IUPAC Name |
5-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O3S3/c1-5-3-7(19-22-5)9(21)14-11-17-18-12(25-11)23-4-8(20)13-10-16-15-6(2)24-10/h3H,4H2,1-2H3,(H,13,16,20)(H,14,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZRDBDDIBJWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














